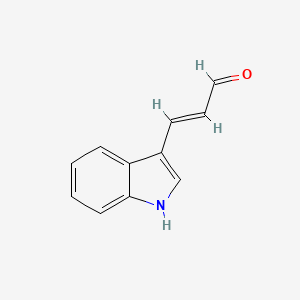

3-(1H-indol-3-yl)prop-2-enal

Description

Significance of the Indole (B1671886) Acrylaldehyde Scaffold in Organic and Medicinal Chemistry

The indole scaffold is a cornerstone in heterocyclic chemistry and is widely recognized as a "privileged structure" in drug discovery. mdpi.comnih.govnih.gov This is due to its prevalence in a vast number of natural products, alkaloids, and pharmacologically active compounds. nih.gov The indole nucleus itself is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in essential biomolecules like the neurotransmitter serotonin (B10506) and the amino acid tryptophan. nih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to bind to a wide array of biological targets. mdpi.com Consequently, indole derivatives have been extensively investigated and developed for a broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govnih.gov

The attachment of an acrylaldehyde (prop-2-enal) moiety to the indole ring at the 3-position creates the 3-(1H-indol-3-yl)prop-2-enal scaffold, which combines the biological significance of indole with the versatile reactivity of an α,β-unsaturated aldehyde. smolecule.com The acrylaldehyde group is a highly useful functional group in organic synthesis. chembk.comacs.org It contains two reactive sites: the carbonyl carbon of the aldehyde and the β-carbon of the alkene, both of which are electrophilic. This dual reactivity allows it to participate in a variety of chemical transformations, including:

Michael Additions: Nucleophiles can add to the β-carbon of the conjugated system. smolecule.com

Aldol (B89426) Condensations: The aldehyde can react with other carbonyl compounds. smolecule.com

Reduction Reactions: The aldehyde group can be selectively reduced to an alcohol. smolecule.com

Cycloaddition Reactions: The α,β-unsaturated system can act as a dipolarophile in reactions like [3+2] cycloadditions to form five-membered heterocyclic rings. smolecule.com

This synthetic versatility makes the indole acrylaldehyde scaffold a valuable building block for constructing more complex heterocyclic systems and polyfunctional molecules. richmond.edu By modifying either the indole ring or the acrylaldehyde side chain, chemists can generate large libraries of novel compounds for biological screening, making it a significant platform in the search for new therapeutic agents. researchgate.net

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is primarily focused on its utility as a synthetic intermediate and the exploration of the biological activities of its derivatives. The compound serves as a key starting material for creating more elaborate molecular architectures. smolecule.comrichmond.edu

One major research trajectory involves using this compound as a precursor for the synthesis of novel heterocyclic systems. For instance, it can be reacted with binucleophilic compounds to form new fused or linked heterocyclic structures. richmond.edu The Gupton group, for example, has utilized related chloroenal intermediates derived from indoles to react with amidines, producing novel indole-containing pyrimidine (B1678525) systems. richmond.edu Such biheterocyclic compounds are of interest because they combine the structural features of two known pharmacophores, which may lead to synergistic or novel biological activities. researchgate.net

Another significant area of research is the synthesis and biological evaluation of analogues of this compound. These analogues are often created by introducing various substituents onto the indole ring or by modifying the acrylaldehyde side chain. This research has been driven by the discovery that many indole derivatives possess potent biological activities. nih.gov Studies have indicated that compounds with the indole structure may exhibit antioxidant and anticancer properties. smolecule.com

Anticancer Research: Analogues such as (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde have been investigated for their anticancer potential, showing an ability to induce apoptosis in cancer cell lines and inhibit tubulin polymerization.

Drug Intermediates: The compound (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde serves as a key intermediate in the synthesis of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used to lower cholesterol. scirp.orgchemicalbook.com

Materials Science: Beyond pharmaceuticals, indole-containing compounds are also explored for applications in materials science due to their unique electronic characteristics. smolecule.com

The exploration of different synthetic methodologies to create these analogues efficiently is also a key research focus. This includes condensation reactions between indole derivatives and acrolein, as well as palladium-mediated C-H activation to functionalize the indole ring regioselectively. smolecule.com These synthetic advancements enable the creation of a diverse range of structurally complex indole acrylaldehyde derivatives for further investigation in medicinal and materials chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Indol-3-ylacrolein |

| (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde |

| (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde |

| Fluvastatin |

| Serotonin |

| Tryptophan |

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(E)-3-(1H-indol-3-yl)prop-2-enal |

InChI |

InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H/b4-3+ |

InChI Key |

XRNSYINJYVOSGG-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Indol 3 Yl Prop 2 Enal and Analogues

Direct Synthesis Strategies

Direct synthetic methods offer a straightforward approach to the construction of 3-(1H-indol-3-yl)prop-2-enal and its derivatives, typically involving the formation of the α,β-unsaturated aldehyde moiety directly onto the indole (B1671886) ring.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely employed method for the formation of carbon-carbon double bonds. mdpi.comsciforum.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. In the context of synthesizing this compound analogues, indole-3-carboxaldehyde (B46971) is a common starting material, which reacts with various active methylene compounds. acgpubs.orgacgpubs.org

The reaction is versatile, allowing for the introduction of diverse functionalities into the final product. For instance, the condensation of indole-3-carboxaldehyde with active methylene compounds such as nitromethane, malononitrile (B47326), dimethyl malonate, diethyl malonate, and ethyl nitroacetate (B1208598) has been reported to yield a variety of 3-substituted indole derivatives. acgpubs.org The use of catalysts like acetic acid and piperidine (B6355638) is common in these transformations. acgpubs.org One study described the synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles in 65–95% yields through a one-pot reaction of aromatic aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, and malononitrile using a specific catalyst under reflux or ultrasonic irradiation conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| Indole-3-carboxaldehyde | Nitromethane | Acetic acid, Piperidine | 3-(2-nitrovinyl)-1H-indole | - |

| Indole-3-carboxaldehyde | Malononitrile | Acetic acid, Piperidine | 2-(1H-indol-3-ylmethylene)malononitrile | - |

| Indole-3-carboxaldehyde | Dimethyl malonate | Acetic acid, Piperidine | Dimethyl 2-(1H-indol-3-ylmethylene)malonate | - |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile, aromatic aldehydes, malononitrile | - | CQDs-N(CH2PO3H2)2, EtOH reflux/ultrasonic | 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles | 65-95 |

Wittig Reaction Pathways

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide, known as a Wittig reagent, which reacts with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide. organic-chemistry.orgwikipedia.org For the synthesis of this compound and its analogues, this typically involves the reaction of a suitable indole-containing carbonyl compound with a phosphorus ylide.

The stereochemistry of the resulting alkene is influenced by the nature of the ylide. wikipedia.org Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides predominantly form (E)-alkenes. wikipedia.org A one-pot Wittig reaction in an aqueous medium has been described as a convenient and environmentally friendly method for the synthesis of α,β-unsaturated esters and nitriles. sciepub.com This approach has been utilized in the synthesis of the natural ester sintenin and its analogues, which incorporate the indole moiety. researchgate.net

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. niscpr.res.inijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl3). ijpcbs.com This reagent then acts as an electrophile, attacking the electron-rich C-3 position of the indole ring. niscpr.res.in

This method is particularly suitable for introducing a formyl group at the 3-position of indole. niscpr.res.in The initial product of the electrophilic substitution is an iminium salt, which is subsequently hydrolyzed during workup to yield the corresponding aldehyde. organic-chemistry.org While the Vilsmeier-Haack reaction is a powerful tool for formylation, it can also be used to synthesize other heterocyclic compounds. ijpcbs.comsid.ir For instance, the reaction of 2,3,3-trimethyl-3H-benzo[g]indole with the Vilsmeier reagent, followed by a basic work-up, leads to the formation of benzo[g]indol-2-ylidene-malondialdehydes. sid.ir

| Substrate | Reagent | Product |

| Indole | DMF, POCl3 | Indole-3-carboxaldehyde |

| 2,3,3-trimethyl-3H-benzo[g]indole | DMF, POCl3 | Benzo[g]indol-2-ylidene-malondialdehyde |

Condensation Reactions with Indole Precursors and Aldehydes

The direct condensation of indoles with various aldehydes represents another important route to this compound analogues. These reactions are often catalyzed by acids. For example, the condensation of 3-acetylindole (B1664109) with different benzaldehydes has been used to synthesize 3-(substituted phenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-one derivatives. derpharmachemica.com

Furthermore, the reaction of indole with aldehydes can lead to the formation of bis(indolyl)methanes, which are biologically significant molecules. researchgate.net A variety of catalysts, including protic and Lewis acids, have been employed for these transformations. researchgate.net In some cases, unexpected products can be obtained; for instance, the solvent-free reaction of indole with aliphatic aldehydes can yield 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles. nih.gov

Indirect Synthetic Routes and Precursor Utilization

Indirect methods involve the synthesis of a functionalized indole precursor, which is then elaborated to the final target molecule.

Functionalization of Indole Building Blocks

The functionalization of pre-existing indole rings is a versatile strategy for the synthesis of complex indole derivatives. This can involve introducing various substituents onto the indole nucleus, which can then be chemically modified to generate the desired product. Palladium-catalyzed reactions have proven to be particularly useful in this regard. beilstein-journals.orgbeilstein-journals.org

For example, Pd(0)-catalyzed domino reactions have been developed for the synthesis of 2-aroylindoles and 2-heteroaroylindoles. beilstein-journals.org Another approach involves the Pd(II)-catalyzed heterocyclization/alkoxycarbonylation of 2-alkynylaniline imines to produce indole-3-carboxylic esters. beilstein-journals.org These functionalized indoles can serve as valuable intermediates for the synthesis of a wide range of more complex molecules, including analogues of this compound.

Synthesis through Chemical Transformations of Related Systems

The synthesis of this compound, also known as indole-3-acrolein, can be effectively achieved by modifying existing indole ring systems. These methods leverage the inherent reactivity of the indole nucleus, particularly at the C3 position, to introduce the prop-2-enal functional group. Key strategies include the Vilsmeier-Haack-Arnold reaction, which extends the principles of formylation to introduce a three-carbon chain directly onto the indole core.

Vilsmeier-Haack-Arnold Reaction

A significant method for the synthesis of this compound is the Vilsmeier-Haack-Arnold reaction. This reaction is a variation of the classic Vilsmeier-Haack formylation, which is a widely used technique for introducing a single aldehyde group onto electron-rich aromatic and heteroaromatic compounds. nih.govnih.govmdpi.com In the Arnold variant, a vinylogous formamide, such as 3-(dimethylamino)acrolein, is used in place of dimethylformamide (DMF).

The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic chloroiminium ion, generated from the interaction of a dehydrating agent like phosphorus oxychloride (POCl₃) with 3-(dimethylamino)acrolein. The electron-rich indole nucleus then acts as a nucleophile, attacking the Vilsmeier reagent. The subsequent electrophilic substitution occurs preferentially at the C3 position of the indole. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final α,β-unsaturated aldehyde, this compound. This method provides a direct and efficient pathway to elongate the side chain at the C3 position, transforming the basic indole scaffold into the desired acrolein derivative. Research has shown this approach is effective for similar heterocyclic systems, such as the reaction of N-methylpyrrole or substituted indoles with 3-(dimethylamino)acrolein and POCl₃ to yield the corresponding 3-(heteroaryl)propenal.

The table below summarizes the transformation of the parent indole system into this compound via this methodology.

Table of Compounds

Chemical Reactivity and Transformation Studies of 3 1h Indol 3 Yl Prop 2 Enal

Cascade and Multi-Component Reactions Involving the Alpha,Beta-Unsaturated Aldehyde Moiety

The α,β-unsaturated aldehyde functionality of 3-(1H-indol-3-yl)prop-2-enal, also known as indole-3-acrolein, renders it an exceptionally versatile building block for the synthesis of complex molecular architectures through cascade and multi-component reactions (MCRs). These reactions, which form multiple chemical bonds in a single operation, are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netbohrium.com The electrophilic nature of both the carbonyl carbon and the β-carbon allows indole-3-acrolein to participate in a variety of sequential transformations, leading to the formation of highly substituted heterocyclic systems.

A prominent application of indole-3-acrolein in MCRs is the synthesis of pyridine (B92270) and its fused derivatives. researchgate.netijpsonline.com In a typical one-pot, three-component reaction, indole-3-acrolein can react with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, and an ammonium (B1175870) source (e.g., ammonium acetate) to construct a polysubstituted pyridine ring. The reaction sequence is believed to initiate with a Knoevenagel condensation between the aldehyde (indole-3-acrolein) and the active methylene compound. This is followed by a Michael addition of a second equivalent of the active methylene compound or an enamine intermediate, and subsequent cyclization and aromatization to yield the final pyridine product. nih.gov This strategy provides a direct route to 2-amino-3-cyanopyridines bearing an indolyl substituent, which are scaffolds of significant interest in medicinal chemistry.

The general mechanism for this transformation involves the initial base-catalyzed condensation of indole-3-acrolein with an active methylene compound. The resulting indolyl-substituted vinylidene intermediate then undergoes a Michael addition with an enamine, formed in situ from a ketone and ammonium acetate. The cascade is completed by intramolecular cyclization and subsequent dehydration/aromatization to furnish the pyridine ring. Organocatalysts can also be employed to facilitate these N-annulation reactions, providing access to diverse and polyfunctionalized pyridines under mild conditions. researchgate.net

Beyond pyridine synthesis, the reactivity of the α,β-unsaturated aldehyde moiety can be harnessed to construct other heterocyclic rings like pyrans. One-pot reactions of indole-3-acrolein with 1,3-dicarbonyl compounds or other suitable active methylene compounds can lead to dihydropyran or 4H-pyran derivatives. nih.govsapub.org For instance, a tandem Knoevenagel-Michael reaction between 3-cyanoacetyl indole (B1671886) (a related indole derivative), various aromatic aldehydes, and malononitrile has been shown to produce 3-pyranyl indoles efficiently. nih.gov A similar cascade can be envisaged for indole-3-acrolein, where it reacts with an active methylene compound like malononitrile in the presence of a base catalyst. The reaction would proceed through an initial Knoevenagel condensation, followed by a Michael addition of a second nucleophile (e.g., from a 1,3-dicarbonyl compound) to the vinylidene intermediate, and subsequent intramolecular cyclization to form the pyran ring.

These multi-component and cascade strategies highlight the utility of this compound as a pivotal precursor for generating molecular complexity from simple starting materials in a single, efficient step. The ability to construct diverse heterocyclic scaffolds such as pyridines and pyrans underscores its importance in combinatorial chemistry and drug discovery programs. bohrium.com

Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-(1H-indol-3-yl)prop-2-enal, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

In ¹H NMR spectra of related indole (B1671886) chalcones, the protons of the propenone linkage are particularly diagnostic. nih.gov The signals for the vinylic protons (H-2 and H-3) typically appear as doublets with a large coupling constant (J value) between 15.2 and 15.8 Hz, which confirms a trans (E) geometry at the double bond. nih.gov The aldehydic proton is expected to resonate significantly downfield. Protons on the indole ring exhibit characteristic chemical shifts, with the N-H proton appearing as a broad singlet at a high chemical shift. nih.gov

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde is the most deshielded, appearing at the farthest downfield region of the spectrum. mdpi.com The carbons of the indole ring and the propenal side chain show distinct signals that can be assigned using techniques like DEPT and 2D NMR experiments (COSY, HSQC, HMBC). nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on data from analogous indole and chalcone (B49325) structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CHO | ~9.5-10.0 (d) | ~190-195 |

| Vinylic C=CH-CHO | ~6.5-7.0 (dd) | ~120-130 |

| Indole-CH=C | ~7.5-8.0 (d) | ~135-145 |

| Indole N-H | ~8.0-12.0 (br s) | - |

| Indole C2 | ~7.5-8.5 (s) | ~120-125 |

Use the slider to view data for different nuclei.

¹H NMR

¹³C NMR

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CHO | ~9.5-10.0 (d) | ~190-195 |

| Vinylic C=CH-CHO | ~6.5-7.0 (dd) | ~120-130 |

| Indole-CH=C | ~7.5-8.0 (d) | ~135-145 |

| Indole N-H | ~8.0-12.0 (br s) | - |

| Indole C2 | ~7.5-8.5 (s) | ~120-125 |

| Indole Aromatic C/H | ~7.0-8.0 | ~110-140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The indole N-H group typically exhibits a stretching vibration band around 3400 cm⁻¹. researchgate.net The α,β-unsaturated aldehyde moiety gives rise to a strong C=O stretching band, which for acrolein is observed at 1724.1 cm⁻¹. copernicus.org The C=C double bond of the propenal chain and the aromatic C=C bonds of the indole ring will absorb in the 1650-1450 cm⁻¹ region. researchgate.net Aromatic and vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

Frequencies are based on typical values for the respective functional groups found in similar molecules.

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | N-H stretch | ~3400 | Medium |

| Aldehyde C=O | C=O stretch | ~1725 | Strong |

| Alkene C=C | C=C stretch | ~1620-1640 | Medium-Strong |

| Aromatic C=C | C=C stretch | ~1450-1600 | Medium-Weak |

| Aromatic/Vinylic C-H | C-H stretch | ~3000-3100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound, which encompasses the indole ring and the propenal side chain, is expected to result in strong UV-Vis absorption.

The spectrum of indole itself shows absorption maxima around 260-310 nm, corresponding to ¹Lₐ ← ¹A and ¹Lₑ ← ¹A transitions. nih.govnist.gov The conjugation with the propenal group is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. Studies on indole-3-acetaldehyde show distinct local maxima at 244, 260, and 300 nm. researchgate.net Therefore, this compound, with its more extended conjugation, will likely exhibit intense absorption bands in the UVA range (315-400 nm) due to π → π* transitions. A weaker n → π* transition associated with the carbonyl group may also be observed at longer wavelengths.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for aldehydes is the loss of a hydrogen radical ([M-H]⁺) or the loss of the formyl radical ([M-CHO]⁺). Another likely fragmentation involves the cleavage of the propenal side chain. The fragmentation of related compounds like indole-3-propanoic acid prominently features a fragment at m/z 130, corresponding to the stable skatole cation, formed by McLafferty rearrangement. nist.gov This fragment is a key identifier for 3-substituted indoles and would be expected in the mass spectrum of this compound.

X-ray Diffraction and Crystalline Form Analysis

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related indole derivatives allows for predictions of its crystalline properties. nih.gov

The molecule is expected to be largely planar to maximize π-conjugation. The propenal side chain can adopt either an s-cis or s-trans conformation with respect to the C-C single bond between the carbonyl group and the vinyl group. The planarity and conformation are influenced by crystal packing forces and intermolecular interactions. nih.gov

The interplay of hydrogen bonding with other non-covalent interactions, such as π–π stacking between the electron-rich indole rings, governs the formation of the supramolecular architecture. nih.gov In the crystal structures of similar indole compounds, molecules often arrange in layered or herringbone patterns. nih.gov These arrangements are stabilized by a combination of N-H···π, C-H···π, and π–π stacking interactions. The specific packing motif influences the physical properties of the crystal, such as its melting point and solubility. The analysis of these supramolecular assemblies is critical for understanding the material properties of the compound. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific Density Functional Theory (DFT) studies for 3-(1H-indol-3-yl)prop-2-enal were found in the available literature. Such calculations would typically involve optimizing the molecular geometry and calculating vibrational frequencies using a specified basis set (e.g., B3LYP/6-311++G(d,p)) to understand the molecule's structural and electronic properties.

Molecular Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking studies reported for this compound. This type of simulation is used to predict the binding orientation and affinity of a molecule to a specific protein target, providing insight into potential biological interactions.

Analysis of Electronic Properties (e.g., HOMO-LUMO, NBO analysis)

Detailed analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) for this compound have not been published. These analyses are crucial for understanding charge transfer within the molecule, its chemical reactivity, and kinetic stability. The HOMO-LUMO energy gap is a key parameter derived from these studies.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis has not been specifically applied to this compound in the reviewed literature. This technique is used to visualize and quantify intermolecular interactions within a crystal structure, providing information on contacts like hydrogen bonds and van der Waals forces.

In silico Prediction of Biological Activity (excluding clinical implications)

While general in silico tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for any given structure, specific, published research detailing the predicted biological activities of this compound is not available. Such studies would typically involve screening the compound against various biological targets to predict its potential pharmacological profile.

Synthesis and Exploration of Derivatives and Analogues

Indole-Prop-2-enal Derivatives with Modified Indole (B1671886) Substituents

Modifications to the indole ring of the 3-(1H-indol-3-yl)prop-2-enal scaffold are typically achieved by utilizing pre-substituted indole-3-carboxaldehydes as starting materials. The Vilsmeier-Haack reaction is a common method for synthesizing these necessary precursors, which involves the formylation of an indole. A subsequent Claisen-Schmidt condensation reaction between the substituted indole-3-carboxaldehyde (B46971) and an appropriate ketone or aldehyde generates the desired prop-2-enal derivative with specific substituents on the indole nucleus.

Research has demonstrated the synthesis of various indole-chalcone hybrids, which are structurally analogous to this compound, using this approach. For instance, by starting with 1-methylindole-3-carboxaldehyde or 1-methoxyindole-3-carboxaldehyde, derivatives with methyl or methoxy groups at the N-1 position of the indole ring have been successfully prepared. nih.gov These substitutions can influence the electronic properties and steric profile of the molecule.

Table 1: Examples of N-Substituted Indole Chalcone (B49325) Derivatives

| Starting Material | Acetophenone Reactant | Resulting N-1 Substituted Chalcone |

|---|---|---|

| 1-Methylindole-3-carboxaldehyde | 2-Fluoroacetophenone | (E)-1-(2-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one |

This table is illustrative of synthetic strategies for modifying the indole nucleus, based on described methodologies.

Conjugated Acrylaldehyde Moiety Modifications

The conjugated acrylaldehyde moiety is a key site for chemical modification, primarily through the Claisen-Schmidt condensation of indole-3-carboxaldehyde with various acetophenone derivatives. This reaction extends the carbon chain and introduces a ketone, forming an indole-chalcone structure, which is a direct analogue of the parent compound. The versatility of this method allows for the introduction of a wide range of substituents on the phenyl ring of the resulting chalcone.

For example, indole-3-carboxaldehyde has been condensed with acetophenones bearing electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, nitro). nih.govimedpub.com These modifications significantly alter the electronic and physical properties of the α,β-unsaturated carbonyl system. The synthesis is often carried out in the presence of a base, such as sodium hydroxide in ethanol, which facilitates the condensation. nih.govimedpub.com Microwave-assisted synthesis has also been employed to accelerate the reaction, sometimes involving a Boc-protected indole-3-carboxaldehyde, where the protecting group is removed thermally during the reaction.

Table 2: Examples of Indole-Chalcones with Modified Phenyl Rings

| Indole Reactant | Acetophenone Reactant | Resulting Chalcone Derivative | Yield |

|---|---|---|---|

| Indole-3-carboxaldehyde | 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | 70% nih.gov |

| Indole-3-carboxaldehyde | 4-Nitroacetophenone | 3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one | - |

| Indole-3-carboxaldehyde | 4-Methoxyacetophenone | 3-(1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | - |

Yields are provided where available in the cited literature.

Hybrid Compounds Incorporating this compound Scaffold

The reactive nature of the α,β-unsaturated carbonyl system in indole-chalcone analogues of this compound makes them ideal precursors for synthesizing complex hybrid molecules. Through cyclocondensation reactions, various heterocyclic rings can be fused to the core scaffold, creating novel chemical entities.

Indole-Pyrazole Hybrid Systems

Indole-pyrazole hybrids can be synthesized from indole-chalcone precursors. The key reaction involves the cyclocondensation of the α,β-unsaturated ketone with hydrazine hydrate or its derivatives. This reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to form a stable pyrazoline ring.

For instance, 1-(substituted-phenyl)-3-(1H-indol-3-yl)-prop-2-en-1-one derivatives (indole chalcones) are reacted with hydrazine hydrate in a suitable solvent like ethanol to yield the corresponding 3-(substituted-phenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazoles. nih.gov Further reaction of these pyrazolines with various reagents can introduce substituents at the N-1 position of the pyrazole ring. This method provides a straightforward route to a diverse library of indole-pyrazoline hybrids. nih.govniscpr.res.in

Indole-Thiazolidinone Hybrids

The synthesis of indole-thiazolidinone hybrids typically involves the reaction of a Schiff base (imine) with a compound containing a thiol group, such as thioglycolic acid. The common precursor for these syntheses is indole-3-carboxaldehyde, which is first condensed with a primary amine to form an (E)-N-aryl-1-(1H-indol-3-yl)methanimine.

This intermediate imine then undergoes a cyclocondensation reaction with thioglycolic acid. The reaction involves the nucleophilic attack of the sulfur atom on the imine carbon, followed by an intramolecular cyclization to form the 2-(1H-indol-3-yl)-3-arylthiazolidin-4-one ring system. jmchemsci.com This multi-step, one-pot synthesis is an efficient method for creating these hybrid structures. While direct synthesis from this compound is less common, this established route from the corresponding aldehyde highlights a viable strategy for linking the indole and thiazolidinone pharmacophores.

Indole-Quinazolinone Derivatives

The construction of indole-quinazolinone hybrids generally relies on the reaction of an indole derivative with an anthranilamide precursor. The most established synthetic route involves the cyclocondensation of indole-3-carboxaldehyde with anthranilamide. nih.gov

In a typical procedure, these two components are heated in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), or under oxidative conditions. nih.gov The reaction proceeds through the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation or rearrangement to yield the stable, aromatic 2-(1H-indol-3-yl)quinazolin-4(3H)-one structure. Although this method does not directly utilize the this compound scaffold, it represents the primary pathway for synthesizing this class of indole-fused hybrids.

Indole-Pyrimidine Derivatives

Indole-pyrimidine hybrids are readily accessible through the cyclocondensation of indole chalcones with amidine-containing reagents like urea, thiourea, or guanidine. This reaction is a well-established method for constructing dihydropyrimidine rings.

The synthesis involves reacting a 3-(1H-indol-3-yl)-1-arylprop-2-en-1-one with urea or thiourea in the presence of an acid or base catalyst. For example, reacting an indole chalcone with urea in the presence of silica-supported sulfuric acid efficiently yields the corresponding 4-(1H-indol-3-yl)-6-aryl-dihydropyrimidin-2(1H)-one. researchgate.net Similarly, using guanidine hydrochloride leads to the formation of 2-amino-pyrimidine derivatives. derpharmachemica.com This approach allows for the creation of a variety of substituted indole-pyrimidine hybrids by varying the substituents on the chalcone precursor. derpharmachemica.comijpsr.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-carboxaldehyde |

| 1-Methylindole-3-carboxaldehyde |

| 1-Methoxyindole-3-carboxaldehyde |

| (E)-1-(2-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one |

| (E)-3-(1-methoxy-1H-indol-3-yl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one |

| 1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |

| 3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one |

| 3-(1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 1-(2-hydroxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |

| 3-(Substituted-phenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazole |

| (E)-N-Aryl-1-(1H-indol-3-yl)methanimine |

| 2-(1H-indol-3-yl)-3-arylthiazolidin-4-one |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one |

| 4-(1H-indol-3-yl)-6-aryl-dihydropyrimidin-2(1H)-one |

| Anthranilamide |

| Thioglycolic acid |

| Urea |

| Thiourea |

Indole-Benzofuranone Derivatives

A notable class of derivatives synthesized from indole precursors are the 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. An efficient protocol for preparing these compounds involves a Brønsted acid-mediated cascade reaction. This method utilizes 3-(2-nitrovinyl)-1H-indoles, which are structurally related to this compound, and various phenols as starting materials.

The synthesis is typically carried out by treating a 3-(2-nitrovinyl)indole and a phenol with an acid such as methanesulfonic acid (MeSO₃H). The proposed mechanism for this transformation begins with a nucleophilic addition of the phenol to the electron-deficient alkene of the nitrovinylindole. This is followed by the hydrolysis of the resulting nitroalkane intermediate into a hydroxamic acid. The final step is an intramolecular 5-exo-trig nucleophilic attack, which results in the formation of the lactone ring, yielding the 3-(1H-indol-3-yl)benzofuran-2(3H)-one product. This cascade reaction provides a direct route to this chimeric molecular scaffold.

The table below summarizes the synthesis of various indole-benzofuranone derivatives using this method.

| Entry | Indole Reactant (R¹ group) | Phenol Reactant (Substitution) | Solvent/Acid | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Methyl | 3,4-Dimethylphenol | MeSO₃H | 40 | 1 | 72 |

| 2 | 2-Methyl | 4-Methoxyphenol | MeSO₃H | 40 | 1 | 65 |

| 3 | H | 3,4-Dimethylphenol | MeSO₃H | 40 | 1 | 68 |

| 4 | 2-Phenyl | 3,4-Dimethylphenol | MeSO₃H | 40 | 1 | 55 |

| 5 | 1-Methyl | 3,4-Dimethylphenol | MeSO₃H | 40 | 1 | 75 |

Indole-Pyrrolidinedione Derivatives

Another significant class of compounds derived from indole precursors are the 3-(1H-indol-3-yl)pyrrolidine-2,5-diones. The synthesis of this core structure can be achieved starting from 2-(1H-indol-3-yl)acetic acid. The initial step involves the reaction of 2-(1H-indol-3-yl)acetic acid with an appropriate amine in the presence of a coupling agent to form an amide. This intermediate is then cyclized to form the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold.

Further derivatization is commonly performed at the N1 position of the pyrrolidinedione ring. For example, N-alkylation can be achieved by reacting the core scaffold with various alkyl halides (e.g., 1-bromo-4-chlorobutane) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This modular synthesis allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships. A series of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized using this approach to investigate their potential as multi-target ligands for central nervous system disorders. nih.govresearchgate.net

The general synthetic pathway is outlined below, leading to a variety of functionalized derivatives.

| Compound ID | Indole Moiety | N-substituent on Pyrrolidinedione | Synthetic Note |

|---|---|---|---|

| Derivative A | 1H-Indol-3-yl | -(CH₂)₄-Cl | Intermediate for further substitution |

| Derivative B | 5-Fluoro-1H-indol-3-yl | -(CH₂)₄-Cl | Intermediate with electron-withdrawing group |

| Derivative C | 1H-Indol-3-yl | -(CH₂)₄-(4-Phenylpiperazin-1-yl) | Final compound via substitution with phenylpiperazine |

| Derivative D | 5-Methoxy-1H-indol-3-yl | -(CH₂)₄-(4-(2-methoxyphenyl)piperazin-1-yl) | Final compound with varied arylpiperazine |

Carboline (Pyrido[X,Y-b]indole) Derivatives

Carbolines, which feature a pyrido[X,Y-b]indole framework, are a well-studied class of indole alkaloids. Their synthesis often begins with tryptophan or tryptamine derivatives, which share the core indole structure with this compound. The Pictet-Spengler reaction is a classic method for constructing the β-carboline (pyrido[3,4-b]indole) skeleton. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

For instance, L-tryptophan can react with various substituted benzaldehydes via the Pictet-Spengler reaction to yield the key tetrahydro-β-carboline intermediate. Subsequent esterification, oxidation, and hydrazine hydrolysis can be used to further functionalize the molecule. A mild and efficient two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines has also been described. This involves N-oxidation of the β-carboline followed by rearrangement in acetic anhydride.

γ-Carbolines (pyrido[4,3-b]indoles) can also be synthesized from indole precursors. One method involves a one-pot, solvent-free reaction of N-protected indole-2-carboxaldehydes with glycine alkyl esters in the presence of a base. This cascade reaction proceeds through imination and heterocyclization to form the γ-carboline ring system.

The yields for the synthesis of various β-carbolinone derivatives are presented in the following table.

| Entry | Starting Material | Yield of N-oxide (%) | Yield of β-carbolinone (%) |

|---|---|---|---|

| 1 | β-Carboline | 95 | 65 |

| 2 | 3-Ethoxycarbonyl-β-carboline | 93 | 85 |

| 3 | 3-Hydroxymethyl-β-carboline | 89 | 78 |

| 4 | 3-Cyano-β-carboline | 90 | 75 |

| 5 | 3-Bromo-β-carboline | 66 | 52 |

Structure-Activity Relationship (SAR) Studies of Derivatives (focused on in vitro/mechanistic aspects)

The diverse derivatives synthesized from indole precursors have been subjected to structure-activity relationship (SAR) studies to understand how specific structural modifications influence their biological activity at a molecular level.

Indole-Benzofuranone Derivatives: For benzofuran derivatives in general, SAR studies have shown that the substitution pattern on both the benzofuran and any attached aromatic rings is crucial for activity. The introduction of specific substituents can modulate properties such as anticancer activity. For indole-benzofuranone hybrids, the relative orientation of the two heterocyclic systems and the substituents on the indole nitrogen and the benzofuran ring system are expected to be key determinants of their interaction with biological targets.

Indole-Pyrrolidinedione Derivatives: SAR studies on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have provided detailed insights into their interactions with serotonin (B10506) receptors. researchgate.net For a series of compounds designed as 5-HT₁ₐ receptor ligands, the nature of the substituent on the pyrrolidinedione nitrogen was found to be critical. nih.govresearchgate.net

Linker Length: A four-carbon (butyl) chain linking the pyrrolidinedione nitrogen to a terminal arylpiperazine moiety was found to be optimal for high affinity.

Indole Substitution: Substitution at the C-5 position of the indole ring with a methoxy or fluoro group significantly influenced affinity for the 5-HT₁ₐ receptor. uj.edu.pl

Arylpiperazine Moiety: The substitution pattern on the terminal phenyl ring of the arylpiperazine group was a major determinant of receptor affinity and selectivity. For example, ortho-methoxy substitution on the phenyl ring generally conferred high affinity for the 5-HT₁ₐ receptor. nih.gov

Carboline Derivatives: SAR studies on β-carboline derivatives have identified key structural features for various biological activities, including kinase inhibition and antifungal effects.

Substitution at C-1: For haspin kinase inhibition, replacing the methyl group at the C-1 position of the β-carboline harmine with a trifluoromethyl group led to a significant increase in potency. nih.gov

Substitution at N-9: The introduction of a tethered primary amine at the N-9 position of the β-carboline scaffold also substantially increased inhibitory potency against haspin kinase. nih.gov

Substitution at C-3: In studies of antitumor activity, the incorporation of appropriate substituents at the C-3 position, such as oxadiazole and piperazine moieties, was found to enhance the cytotoxic effects of β-carboline derivatives against various human tumor cell lines. researchgate.net For antifungal activity, the nature of the substituent on the tetrahydro-β-carboline core was critical in determining efficacy against different fungal pathogens. uj.edu.pl

A summary of key SAR findings is provided below.

| Derivative Class | Structural Modification | Observed In Vitro/Mechanistic Effect |

|---|---|---|

| Indole-Pyrrolidinedione | Butyl linker between heterocycles | Optimal for 5-HT₁ₐ receptor affinity researchgate.net |

| Indole-Pyrrolidinedione | Ortho-methoxy on terminal phenylpiperazine | High affinity for 5-HT₁ₐ receptor nih.gov |

| β-Carboline | CF₃ group at C-1 position | Increased haspin kinase inhibition nih.gov |

| β-Carboline | Tethered primary amine at N-9 | Increased haspin kinase inhibition nih.gov |

| β-Carboline | Substituents at C-3 position | Modulates antitumor and antifungal activity researchgate.netuj.edu.pl |

Biological Activities and Mechanistic Research Excluding Human Trials, Safety, Dosage

Antimicrobial Research Applications

The indole (B1671886) nucleus is a key pharmacophore that has been exploited for the development of various antimicrobial agents. Researchers have synthesized and evaluated a range of derivatives based on the 3-(1H-indol-3-yl)prop-2-enal structure to assess their efficacy against diverse microbial pathogens in laboratory settings.

In vitro studies have shown that certain derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. A study on a series of 3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one derivatives, which are structurally related to this compound, demonstrated notable antibacterial effects. researchgate.net For instance, 1-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one was identified as a particularly active compound within its series. researchgate.net

Other complex indole derivatives have also shown significant antibacterial potential. Tris(1H-indol-3-yl)methylium salts displayed high in vitro activity, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against both antibiotic-sensitive and resistant bacteria, including multidrug-resistant clinical isolates. nih.gov Similarly, synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com Specifically, compounds designated 3ao and 3aq had MIC values below 1 µg/mL against staphylococci. mdpi.com Another related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, was found to have slight antimicrobial activity. mdpi.com

| Compound Class/Derivative | Bacterial Strain(s) | Key Finding (in vitro) | Source |

|---|---|---|---|

| Tris(1H-indol-3-yl)methylium salts | Various sensitive and resistant bacteria | High activity with MIC values of 0.13-1.0 µg/mL. | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (including MRSA) | Significant activity with MIC values < 1 µg/mL. | mdpi.com |

| 1-(4-Fluorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | Not specified | Identified as a highly active antibacterial compound in its series. | researchgate.net |

| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Not specified | Demonstrated slight antimicrobial activity. | mdpi.com |

The antifungal properties of indole derivatives have also been a focus of in vitro research. Studies on chalcone (B49325) derivatives have demonstrated activity against various fungal strains. For example, certain chalcones synthesized from 1-(2'-Hydroxyphenyl)-3-(substituted-phenyl)-2-propenone were active against Candida albicans, with MICs ranging from 16 to 128 µg/mL. doaj.org Another study focused on 1-(3-Indoly)-3-aryl-2-propen-1-one oxime ethers found that derivatives 3f and 3g displayed good antifungal activity against the plant pathogen Botrytis cinerea at a concentration of 100 µg/mL, with inhibition rates of 81% and 74%, respectively. researchgate.net

More complex indole structures have also been investigated. A series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as analogs of the antifungal drug fluconazole (B54011) and tested against Candida species. nih.gov In a different study, 3-indolyl-3-hydroxy oxindole (B195798) derivatives were assessed for activity against five plant pathogenic fungi, with several compounds showing moderate to excellent results. nih.gov However, the compound 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid showed low antifungal activity in its respective study. mdpi.com

| Compound Class/Derivative | Fungal Strain(s) | Key Finding (in vitro) | Source |

|---|---|---|---|

| 1-(2'-Hydroxyphenyl)-3-(substituted-phenyl)-2-propenone derivatives | Candida albicans | Active with MIC values ranging from 16 to 128 µg/mL. | doaj.org |

| 1-(3-Indoly)-3-aryl-2-propen-1-one oxime ethers (3f, 3g) | Botrytis cinerea | Inhibition rates of 81% and 74% at 100 µg/mL. | researchgate.net |

| 3-Indolyl-3-hydroxy oxindole derivatives | Various plant pathogenic fungi | Moderate to excellent antifungal activities. | nih.gov |

| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Not specified | Demonstrated low antifungal activity. | mdpi.com |

Derivatives featuring the indole core have been investigated for their potential against Mycobacterium tuberculosis. Research into a series of indole chalcones revealed potential antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov Specifically, (E)-3-(1H-indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one and (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one showed activity at a concentration of 50 µg/mL, with MIC values of 197 µM and 210 µM, respectively. nih.gov

Other classes of indole compounds have also been evaluated. A study of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported significant activity against Mycobacterium smegmatis. mdpi.com Additionally, a series of 3-triazenoindoles displayed promising in vitro activity against both M. tuberculosis strain H37Rv and an isoniazid-resistant isolate, with MIC values between 0.2 and 0.5 µg/mL. researchgate.net

| Compound/Derivative | Mycobacterial Strain(s) | Activity (MIC) | Source |

|---|---|---|---|

| (E)-3-(1H-Indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one | M. tuberculosis H37Rv | 197 µM | nih.gov |

| (E)-1-(Furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one | M. tuberculosis H37Rv | 210 µM | nih.gov |

| 3-Triazenoindoles | M. tuberculosis H37Rv, Isoniazid-resistant strain | 0.2 - 0.5 µg/mL | researchgate.net |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles | Mycobacterium smegmatis | Significant activity reported. | mdpi.com |

Anticancer Activity Investigations (in vitro, cellular mechanisms)

The indole scaffold is a constituent of many compounds investigated for anticancer properties. In vitro studies on derivatives of this compound have explored their effects on cancer cell growth and the underlying molecular mechanisms.

Numerous studies have reported the antiproliferative effects of indole-based compounds on various human tumor cell lines. A series of novel (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were evaluated for their antiproliferative activity against four human cancer cell lines, with the highest potency observed against the HL-60 human promyelocytic leukemia cell line. doaj.org A key finding from this research was that N-unsubstituted indole analogues generally exhibited considerably higher potency than their N-substituted counterparts, highlighting the importance of the hydrogen on the indole nitrogen for activity. doaj.org

Another study evaluated 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones for cytotoxicity against a panel of 60 human tumor cell lines. nih.gov Compound 3k from this series showed potent growth inhibition against melanoma MDA-MB-435 cells (GI₅₀=850 nM) and leukemia SR cells (GI₅₀=1.45 µM). nih.gov Furthermore, a novel compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA), was found to inhibit the proliferation of colon cancer cells by inducing apoptosis, which was evidenced by increased caspase-3/9 activities. scielo.br The induction of apoptosis is a common mechanism reported for bioactive indole derivatives. scielo.brnih.govijmcmed.org For example, the most active compound in a series of nortopsentin analogues was found to induce apoptosis in a malignant peritoneal mesothelioma cell line. nih.gov

| Compound Class/Derivative | Cancer Cell Line(s) | Activity Measure (GI₅₀/IC₅₀) | Source |

|---|---|---|---|

| 5-((1-(5-methoxy-N-benzoyl)indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3k) | Melanoma (MDA-MB-435) | GI₅₀ = 850 nM | nih.gov |

| 5-((1-(5-methoxy-N-benzoyl)indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3k) | Leukemia (SR) | GI₅₀ = 1.45 µM | nih.gov |

| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives | Leukemia (HL-60) | Highest potency observed in this cell line. | doaj.org |

| (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) | Colon Cancer (HT-29) | Inhibited proliferation and induced apoptosis. | scielo.br |

Research into the mechanisms of action of anticancer indole derivatives has identified several intracellular signaling pathways that are modulated by these compounds. An active derivative from a series of nortopsentin analogues was found to function as a CDK1 (Cyclin-dependent kinase 1) inhibitor. nih.gov This inhibition led to cell cycle arrest at the G2/M phase and induced apoptosis by preventing the phosphorylation of survivin at the Threonine 34 position. nih.gov

In a separate investigation, docking studies suggested that the active anticancer compounds in a series of 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones act as ligands for cyclooxygenase-2 (COX-2), indicating a potential anti-inflammatory component to their mechanism. nih.gov Furthermore, the compound (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide was shown to inhibit the growth of colon cancer cells through the STAT1 (Signal transducer and activator of transcription 1) pathway, which in turn regulates the caspase family and Bcl-2 proteins to control cell growth and apoptosis. scielo.br

Effects on Mitochondrial Pathways and Membrane Potential

While direct studies on the effects of this compound on mitochondrial pathways and membrane potential are not extensively available, the activities of its parent molecule, acrolein, and other indole derivatives offer significant insights.

Acrolein is recognized as a mitochondrial toxin that can induce mitochondrial DNA damage, leading to a decrease in mitochondrial membrane potential and reduced mitochondrial respiration. nih.gov This ultimately triggers cellular apoptosis. nih.gov Research on acrolein's impact on isolated brain mitochondria has shown it can directly stimulate mitochondrial oxidative stress, resulting in an increase in reactive oxygen species (ROS) and impaired function of the mitochondrial electron transport system. nih.gov Furthermore, acrolein inhalation has been demonstrated to acutely disrupt the molecular regulation of mitochondrial metabolism in rat lungs. ru.nl

Conversely, other indole derivatives, such as indole-3-propionic acid, have shown the ability to modulate mitochondrial function. Studies have indicated that while chronic exposure to indole-3-propionic acid can lead to mitochondrial dysfunction, acute treatment may enhance maximal mitochondrial respiration in cardiomyocytes. frontiersin.orgnih.govresearchgate.net In models of diabetic neuropathy, indole-3-propionic acid has been found to augment mitochondrial function. nih.gov

Given that this compound possesses the structural features of both an indole and an acrolein, its effects on mitochondrial function are likely complex and warrant specific investigation to determine whether it exhibits properties of a mitochondrial toxin like acrolein or a modulator of mitochondrial activity like other indole compounds.

Enzyme and Receptor Binding/Inhibition Studies

The binding and inhibition of enzymes and receptors by this compound is an area of active research, with studies on related indole compounds suggesting a broad range of potential interactions.

Indole derivatives have been identified as inhibitors of various enzymes. For instance, certain indole-based chalcones have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govresearchgate.net Other indole compounds have been investigated as inhibitors of indole-3-ethanol oxidase and indole-3-glycerol phosphate (B84403) synthase. nih.govmontclair.edu Kinetic studies on the nitrosation of 3-substituted indoles have also been performed. rsc.org

In terms of receptor binding, indole derivatives have demonstrated affinity for a variety of receptors. Novel 1H-indole-2-carboxamides have been discovered as inhibitors of the androgen receptor binding function 3 (BF3). montclair.edu Other research has explored the binding of indol-3-yl-oxoacetamides to cannabinoid receptor type 2. nih.gov Furthermore, multitargeted molecular docking studies have proposed (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a potential inhibitor for VEGFR2, EGFR, and progesterone (B1679170) receptors. researchgate.net A substituted 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid has been identified as a potential polypharmacological agent with affinity for lysosomal protective protein LPP, PPARγ-receptors, VEGFR2, and thromboxane (B8750289) A2 synthase. mdpi.com Nortopsentin analogues, which are indolyl-thiazole derivatives, have been shown to act as CDK1 inhibitors. nih.gov

The following table summarizes the enzyme and receptor binding activities of various indole derivatives, suggesting potential targets for this compound.

| Compound Class | Target Enzyme/Receptor | Observed Effect |

| Indole-based chalcones | Cyclooxygenase-2 (COX-2) | Inhibition |

| 1H-indole-2-carboxamides | Androgen Receptor (BF3) | Inhibition |

| Indol-3-yl-oxoacetamides | Cannabinoid Receptor Type 2 (CB2) | Binding Affinity |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine | VEGFR2, EGFR, Progesterone Receptors | Potential Inhibition |

| Nortopsentin analogues | Cyclin-dependent kinase 1 (CDK1) | Inhibition |

Neurobiological and CNS-related Research

The neurobiological effects of indole compounds are of significant interest, particularly in the context of antidepressant research. While specific studies on the receptor affinity of this compound for antidepressant studies are limited, research on related molecules provides a foundation for its potential activities in the central nervous system (CNS).

Several indole derivatives have been synthesized and evaluated as potential serotonin (B10506) uptake inhibitors, a key mechanism for many antidepressant drugs. nih.gov The design of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has focused on creating multi-target antidepressants with affinity for serotonin (5-HT1A) and dopamine (B1211576) (D2) receptors, as well as serotonin (SERT), noradrenaline (NET), and dopamine (DAT) transporters. nih.gov Furthermore, a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative has demonstrated anxiolytic-like and antidepressant effects in preclinical models. mdpi.comresearchgate.net

The neurotoxic potential of the acrolein moiety is also a critical consideration. High levels of acrolein have been detected in the brains of patients with CNS neurodegenerative diseases, and it is known to induce neuroinflammation. nih.gov This suggests that while the indole scaffold may confer antidepressant-like properties, the acrolein component of this compound could contribute to neurotoxic effects.

Interactions with Biological Molecules and Metabolites

Research has indicated that indole and its derivatives can interact with various biological molecules, including reactive dicarbonyl species like methylglyoxal (B44143).

Methylglyoxal is a reactive metabolite formed during glycolysis, and its accumulation can lead to cellular damage. Indole has been shown to act as a scavenger of methylglyoxal, reacting with it to form adducts. researchgate.net This scavenging activity suggests that indole-containing compounds could play a role in mitigating the harmful effects of dicarbonyl stress.

The interaction of indole with methylglyoxal can theoretically generate several isomers. The C-3 carbon of the indole ring is the most reactive site for nucleophilic substitution, leading to the formation of specific adducts. This reactivity highlights the potential for this compound to also engage in similar scavenging activities with methylglyoxal and other dicarbonyls.

Applications in Chemical Science and Materials Research

Building Block in Complex Organic Synthesis

The unique chemical architecture of 3-(1H-indol-3-yl)prop-2-enal, combining the nucleophilic character of the indole (B1671886) ring with the electrophilic nature of the propenal moiety, establishes it as a dynamic building block in organic synthesis. The indole nucleus is a prevalent scaffold in many biologically active compounds and natural products. nih.govresearchgate.net Synthetic chemists utilize this compound as a starting material to construct intricate molecular frameworks.

Its utility is demonstrated in multicomponent reactions, where it can participate in the formation of several new chemical bonds in a single operation. For instance, indole derivatives are key reactants in the synthesis of complex heterocyclic systems like 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov The aldehyde function allows for classical transformations such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, while the conjugated double bond is susceptible to Michael additions. This dual reactivity enables the creation of diverse molecular libraries. For example, the reaction of indole with various aldehydes can lead to the formation of novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles. mdpi.com Furthermore, it can be used in cascade reactions to produce densely functionalized molecules, such as 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones through condensation with phenols. nih.gov

Table 1: Examples of Complex Structures Synthesized from Indole-based Precursors

| Precursor Moiety | Reaction Type | Resulting Complex Structure | Reference |

| Indole | Multicomponent Reaction | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione | nih.gov |

| 3-(2-nitrovinyl)-1H-indoles | Cascade Reaction with Phenols | 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | nih.gov |

| Indole | Addition to Aldehydes | 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles | mdpi.com |

| 3-(1H-indol-3-yl)-3-oxopropanenitriles | One-pot Four-component Reaction | Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids | nih.gov |

Precursor in Pharmaceutical Research

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals. nih.gov Consequently, this compound serves as a valuable precursor for the synthesis of potential therapeutic agents. Its derivatives have been investigated for a wide range of biological activities.

Research has shown that modifications of the indole core and its side chains can lead to compounds with significant pharmacological properties. For example, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial activity, with some showing efficacy against methicillin-resistant S. aureus (MRSA). nih.gov Other derivatives, such as 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, have been explored as potential polypharmacological agents with anti-inflammatory and anti-allergic activities. mdpi.com The indole framework is also present in approved drugs, highlighting the importance of indole-based precursors in drug discovery and development programs. nih.gov The synthesis of (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, a derivative, has been explored in the context of antimalarial research. researchgate.net

Role in Dye Synthesis and Optoelectronic Applications

The extended π-conjugated system of this compound, which spans the indole ring and the propenal side chain, is a chromophore that absorbs light in the ultraviolet-visible spectrum. This intrinsic property makes it and its derivatives candidates for use in the synthesis of organic dyes. By chemically modifying the structure—for instance, by introducing electron-donating or electron-withdrawing groups or by extending the conjugation—the absorption and emission properties can be tuned for specific applications.

Heterocyclic compounds containing the indole moiety are utilized in the development of materials for optoelectronics. For example, certain thiazolo[3,2-a] nih.govnih.govnih.govtriazines derived from indole-3-carbaldehyde have applications as dyestuffs. researchgate.net The ability of these molecules to absorb and emit light is central to their function in devices such as dye-sensitized solar cells (DSSCs), where they act as light-harvesting components. researchgate.net The structural features of this compound provide a foundational template for designing novel organic dyes with tailored photophysical properties for advanced materials applications.

Utilization in Polymer and Coordination Chemistry

In materials science, this compound can serve as a monomer or a precursor to monomers for polymerization reactions. The vinyl group can potentially participate in addition polymerization, while the aldehyde and the N-H group of the indole ring offer sites for condensation polymerization.

Furthermore, the molecule possesses potential coordination sites for metal ions, namely the nitrogen atom of the indole ring and the carbonyl oxygen of the aldehyde group. This allows it to function as a ligand in coordination chemistry. The formation of coordination polymers, which are materials with repeating coordination entities, is a possibility. chemrxiv.orgrsc.org By reacting this compound or its derivatives with various metal salts, it is conceivable to create novel coordination polymers with interesting structural, magnetic, or optical properties. For instance, research on other nitrogen-containing heterocycles like imidazole (B134444) and triazole has demonstrated their ability to form stable coordination polymers with transition metals such as zinc(II). chemrxiv.orgrsc.org

Development of Spectroscopic Probes and Fluorescence Applications

Derivatives of indole-3-carbaldehyde, a close structural analog of this compound, have been shown to exhibit significant fluorescence properties. The synthesis of novel indol-3-yl-thiazolo[3,2-a] nih.govnih.govnih.govtriazines and Schiff bases from indole-3-carbaldehyde has yielded compounds with high fluorescence quantum yields. nih.gov

These properties, including large molar extinction coefficients and substantial Stokes shifts, position these indole derivatives as promising candidates for metal-free organic fluorescent materials. nih.gov Such materials are highly sought after for applications as spectroscopic probes in biological imaging and as active components in organic light-emitting diodes (OLEDs). The fluorescence arises from the rigid, planar, and conjugated structure of the indole moiety, which can be further enhanced and tuned through chemical derivatization of the propenal side chain.

Table 2: Photophysical Properties of a Representative Fluorescent Indole Derivative

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Reference |

| Indole-3-carbaldehyde Schiff Base | DMSO | 374 | 480 | 106 | 0.70 | nih.gov |

| Indole-3-carbaldehyde Schiff Base | Dioxane | 370 | 450 | 80 | 0.68 | nih.gov |

| Indole-3-carbaldehyde Schiff Base | Chloroform | 370 | 445 | 75 | 0.66 | nih.gov |

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing indole (B1671886) derivatives can involve harsh reagents and generate significant waste. researchgate.net The principles of green chemistry offer a pathway to develop more environmentally benign and efficient synthetic routes to 3-(1H-indol-3-yl)prop-2-enal and its analogs.

Future research could focus on several key areas:

Catalytic Innovations : There is a significant opportunity to explore novel catalytic systems that minimize waste and improve atom economy. nih.gov This includes the use of heterogeneous catalysts for easier separation and recycling, as well as the development of organocatalytic methods to avoid metal contamination. organic-chemistry.org The exploration of biocatalysis, using enzymes or whole-cell systems, could offer highly selective and environmentally friendly synthetic pathways. acs.org

Sustainable Solvents and Reaction Conditions : Moving away from volatile organic solvents is a core tenet of green chemistry. researchgate.net Research into the use of water, ionic liquids, or deep eutectic solvents as reaction media for the synthesis of this compound could drastically reduce the environmental impact. researchgate.netopenmedicinalchemistryjournal.com Additionally, solvent-free reaction conditions, such as mechanochemistry, present an intriguing avenue for waste reduction and increased efficiency. unica.itresearchgate.net

Alternative Energy Sources : Microwave and ultrasound-assisted synthesis have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various indole derivatives. researchgate.net Applying these technologies to the synthesis of this compound could lead to more sustainable and scalable production methods.

| Green Chemistry Principle | Potential Application | Anticipated Benefits |

|---|---|---|

| Use of Catalysis | Development of reusable solid acid catalysts or enzymatic approaches. nih.govacs.org | Increased reaction efficiency, reduced waste, and easier product purification. |

| Benign Solvents | Employing water, ionic liquids, or solvent-free conditions. researchgate.netopenmedicinalchemistryjournal.comresearchgate.net | Reduced environmental pollution and potential for improved reaction rates. |

| Energy Efficiency | Implementation of microwave or ultrasound irradiation. researchgate.net | Faster reaction times, lower energy consumption, and potentially higher yields. |

Advanced Mechanistic Elucidation of Biological Activities

While the indole scaffold is known for its diverse pharmacological properties, the specific molecular mechanisms of this compound are not fully understood. researchgate.netchula.ac.th Its α,β-unsaturated aldehyde moiety suggests a potential for Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, which could be a key aspect of its bioactivity. nih.gov

Future research should aim to:

Identify and Validate Molecular Targets : Utilizing techniques like chemical proteomics and affinity-based probes can help identify the specific proteins and cellular pathways that this compound interacts with. Computational docking studies can further predict and rationalize these interactions at a molecular level.

Probe Downstream Signaling Pathways : Once primary targets are identified, further investigation into the downstream effects on signaling cascades is crucial. This could involve transcriptomic and proteomic analyses to understand the broader cellular response to the compound.

Investigate Structure-Activity Relationships : A systematic study of how modifications to the indole ring, the propenal side chain, and the aldehyde group affect biological activity will provide invaluable information for understanding its mechanism of action.

Design of Novel Scaffolds with Enhanced Selectivity

Building upon a deeper mechanistic understanding, the rational design of novel analogs of this compound can lead to compounds with improved potency and selectivity for specific biological targets. mdpi.comnih.gov The indole scaffold provides a versatile platform for chemical modification. mdpi.com

Key avenues for exploration include:

Target-Oriented Synthesis : With identified biological targets, medicinal chemists can design and synthesize new derivatives with optimized interactions. This could involve modifying substituents on the indole ring to enhance binding affinity or altering the electrophilicity of the propenal moiety to fine-tune reactivity. mdpi.com

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic profiles or reduced off-target effects. For example, the aldehyde could be replaced with other Michael acceptors to modulate reactivity and selectivity.

Fragment-Based Drug Discovery : This approach involves identifying small molecular fragments that bind to the target of interest and then linking them together or growing them to create a more potent lead compound. The indole core of this compound could serve as a starting point for such a strategy.

| Design Strategy | Approach | Potential Outcome |

|---|---|---|

| Target-Oriented Synthesis | Synthesize analogs with modifications aimed at specific biological targets. mdpi.com | Increased potency and selectivity. |

| Bioisosteric Replacement | Replace functional groups with bioisosteres to improve properties. | Enhanced pharmacokinetic profile and reduced side effects. |

| Fragment-Based Drug Discovery | Use the indole scaffold as a starting point for building more complex and potent molecules. | Discovery of novel lead compounds with high ligand efficiency. |

Integration with Advanced Materials Science

The unique chemical structure of this compound, featuring a conjugated system and a reactive aldehyde group, makes it an interesting candidate for applications in materials science. Indole-based polymers have shown promise due to their thermal stability and electrochemical properties. rsc.orgresearchgate.net

Future research could explore:

Polymer Chemistry : The aldehyde functionality of this compound can be utilized in polymerization reactions to create novel indole-containing polymers. tandfonline.com These materials could possess interesting optical, electronic, or mechanical properties. The indole unit itself can be a valuable component in creating high-performance biopolyesters. rsc.org

Functional Materials : The compound could be incorporated into functional materials such as sensors or organic electronics. The indole moiety's electron-rich nature and the conjugated system could be exploited for applications in organic light-emitting diodes (OLEDs) or as a component in fluorescent probes. openmedicinalchemistryjournal.com

Surface Modification : The reactivity of the aldehyde group could be used to graft this compound onto the surfaces of various materials, thereby imparting new functionalities. This could be useful in the development of biocompatible coatings or in the functionalization of nanoparticles.

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for 3-(1H-indol-3-yl)prop-2-enal in laboratory settings?

- Methodological Answer : The compound can be synthesized via aldol condensation of indole-3-carboxaldehyde derivatives with active methylene compounds. For example, catalytic methods using p-toluenesulfonic acid (p-TSA) under solvent-free conditions have demonstrated high yields (80–90%) and reduced reaction times (2–4 hours) by promoting dehydration and cyclization . Patent literature also describes optimized routes starting from substituted indole precursors, emphasizing temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the α,β-unsaturated aldehyde moiety (δ ~9.5–10.0 ppm for aldehyde proton; δ ~160–170 ppm for carbonyl carbon).

- XRD : Single-crystal X-ray diffraction using SHELXL software is critical for resolving stereochemical ambiguities, particularly the E/Z configuration of the propenal group. SHELX refinement protocols (e.g., absorption correction, anisotropic displacement parameters) ensure high precision in bond-length/angle measurements .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M+H] at m/z 186.08) and fragmentation patterns .

Q. How can reaction intermediates be monitored during the synthesis of this compound?

- Methodological Answer : Thin-layer chromatography (TLC) with UV-active silica plates (eluent: ethyl acetate/hexane, 3:7) is effective for tracking intermediates. For quantitative analysis, reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm provides resolution of aldehyde intermediates and by-products .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties of this compound?